molecular formula C12H11N3O2 B8399106 4-(2-nitro-1-propenyl)phenyl-1H-imidazole

4-(2-nitro-1-propenyl)phenyl-1H-imidazole

Cat. No. B8399106
M. Wt: 229.23 g/mol
InChI Key: KMFLFRDCUUVEDY-UHFFFAOYSA-N
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Patent
US04607037

Procedure details

A mixture of 292 g (1.70 mole) of 4-(1H-imidazol-1-yl)benzaldehyde, 153.7 g (1.97 mole) of nitroethane (96%), and 15.4 g (.173 mole) of β-alanine in 1000 ml n-butanol is refluxed for nine hours. The reaction mixture is allowed to cool overnight, the solid collected, and washed successively with ether and water to give 78.7 g of dark yellow crystals, mp 119°-120° C. Concentration of the filtrate to approximately 500 ml and cooling at 0° gave a second crop (87.2 g) of the product, mp 116°-118° C.
Quantity
292 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
153.7 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[N+:14]([CH2:17][CH3:18])([O-:16])=[O:15].NCCC(O)=O>C(O)CCC>[N+:14]([C:17]([CH3:18])=[CH:10][C:9]1[CH:12]=[CH:13][C:6]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:7][CH:8]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
292 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C=O)C=C1
Name
nitroethane
Quantity
153.7 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
15.4 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for nine hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed successively with ether and water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(=CC1=CC=C(C=C1)N1C=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 78.7 g
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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